1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-24-18-6-3-2-5-17(18)20(8-9-20)19(23)22-11-4-10-21(12-13-22)16-7-14-25-15-16/h2-3,5-6,16H,4,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOAQLSZHVZHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCCN(CC3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane involves several steps:
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Synthetic Routes
- The initial step involves the preparation of 1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride . This can be achieved through the reaction of 2-methoxyphenylmagnesium bromide with cyclopropanecarbonyl chloride under anhydrous conditions.
- The next step involves the reaction of the prepared 1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride with 4-(oxolan-3-yl)-1,4-diazepane in the presence of a base such as triethylamine to form the final product.
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Industrial Production Methods
- Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Diazepane Nitrogen
The secondary amines in the diazepane ring undergo alkylation or acylation. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms tertiary amides .
Oxidation Reactions
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Diazepane Ring Oxidation : Using oxidizing agents like m-chloroperbenzoic acid (mCPBA), the diazepane forms N-oxide derivatives, altering electronic properties.
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Cyclopropane Ring Oxidation : Strong oxidants (e.g., KMnO₄) may cleave the cyclopropane ring to form carboxylic acid derivatives .
Reduction Reactions
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Carbonyl Reduction : The cyclopropanecarbonyl group is reduced with LiAlH₄ or NaBH₄ to a hydroxymethylcyclopropane moiety.
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Diazepane Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the diazepane ring, converting it to a piperazine analog .
Ring-Opening of Oxolan-3-yl
Under acidic conditions (e.g., HCl), the oxolan ring undergoes hydrolysis to yield a diol intermediate, which can be further functionalized .
Reaction Conditions and Reagents
Major Reaction Pathways and Products
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Pathway 1 : Acylation with 1-(2-methoxyphenyl)cyclopropanecarbonyl chloride (synthesized via methods in ) forms the parent compound.
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Pathway 2 : Oxidation of the diazepane generates a polar N-oxide, enhancing solubility for pharmaceutical applications.
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Pathway 3 : Reduction of the carbonyl group produces alcohol derivatives with potential bioactivity .
Mechanistic Insights
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Nucleophilic Substitution : The diazepane’s secondary nitrogen acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides) in an SN2 mechanism .
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Cyclopropane Reactivity : Ring strain in the cyclopropane increases susceptibility to electrophilic attack, leading to ring-opening or functionalization .
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Oxolan Ring Hydrolysis : Acid-catalyzed ring-opening proceeds via protonation of the oxygen, followed by nucleophilic water attack .
Comparative Reactivity with Analogues
Challenges and Optimization
Scientific Research Applications
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction pathways, where the compound can influence cellular responses by binding to specific receptors or enzymes.
Comparison with Similar Compounds
Structural Analogs of 1,4-Diazepane Derivatives
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives
*Calculated based on formula C₂₂H₂₇N₃O₄.
Key Differences and Implications
Substituent Effects on Pharmacological Activity: Pyridinyl-substituted analogs (e.g., NS3531) exhibit binding to nicotinic acetylcholine receptors (nAChR), with Ki values in the nanomolar range .
Synthetic Accessibility: Yields for analogs with aryl/heteroaryl substituents (44–51%) suggest moderate synthetic feasibility .
Physicochemical Properties :
- The oxolan-3-yl group in the target compound and its analogs (e.g., 1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane) likely improves aqueous solubility compared to purely aromatic substituents .
Limitations in Current Data
- No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence.
- Binding affinity comparisons are restricted to pyridinyl-substituted analogs .
Biological Activity
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane, identified by the CAS number 2320515-59-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.45 g/mol. The structure is characterized by a cyclopropanecarbonyl group and a diazepane ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O3 |
| Molecular Weight | 344.45 g/mol |
| CAS Number | 2320515-59-9 |
| SMILES Representation | COc1ccccc1C1(CC1)C(=O)N1CCCN(CC1)C1CCOC1 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases.
Research Findings:
In a model of neurotoxicity induced by glutamate, treatment with the compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls. This suggests potential applications in treating conditions like Alzheimer's disease.
The biological activity of this compound appears to be mediated through several pathways:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.
- Modulation of Apoptotic Pathways: It enhances the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
- Antioxidant Activity: The methoxyphenyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
Q & A
Q. Table 1. Key Synthetic Parameters for 1,4-Diazepane Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction solvent | DMF or dichloromethane | |
| Base | K₂CO₃ or Et₃N | |
| Purification method | Alumina column chromatography | |
| Typical yield range | 44–51% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
